molecular formula C8H13NO2 B3370019 methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 297143-31-8

methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B3370019
CAS No.: 297143-31-8
M. Wt: 155.19 g/mol
InChI Key: HPVCCAYXVXMOOP-DSYKOEDSSA-N
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Description

Methyl (1S,3R,4R)-2-azabicyclo[221]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors under specific conditions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions can vary, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of methyl (1S,3R,4R)-2-azabicyclo[22

Properties

IUPAC Name

methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCCAYXVXMOOP-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CC[C@@H](C2)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
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methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
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methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
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methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
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methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Reactant of Route 6
methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

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